molecular formula C21H15N5 B5605421 N-(NAPHTHALEN-2-YL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE

N-(NAPHTHALEN-2-YL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE

Cat. No.: B5605421
M. Wt: 337.4 g/mol
InChI Key: VTGOGRUKALNOLJ-UHFFFAOYSA-N
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Description

N-(NAPHTHALEN-2-YL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Future Directions

Pyrazolo[3,4-d]pyrimidines, including “N-2-naphthyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine”, are of interest in the field of medicinal chemistry due to their promising pharmacological properties . Future research may focus on further optimization of these compounds as anticancer agents and the development of new methods for the synthesis of spiro heterocycles belonging to the pyrazolo[3,4-d]pyrimidine series .

Biochemical Analysis

Biochemical Properties

N-2-naphthyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been found to interact with several enzymes and proteins. It has shown significant inhibitory activity against CDK2/cyclin A2, a key enzyme involved in cell cycle regulation . This interaction suggests that the compound could play a role in biochemical reactions related to cell cycle control .

Cellular Effects

The effects of N-2-naphthyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine on cells have been studied in various cell lines. It has been found to inhibit the growth of MCF-7 (breast adenocarcinoma) and HCT-116 (colorectal carcinoma) cell lines . This suggests that the compound may influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of N-2-naphthyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves binding interactions with biomolecules and changes in gene expression. As a CDK2 inhibitor, it likely exerts its effects at the molecular level by binding to the active site of the enzyme, thereby inhibiting its activity .

Temporal Effects in Laboratory Settings

Its inhibitory effects on cell growth suggest that it may have long-term effects on cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate hydrazine derivatives with β-diketones under acidic conditions . The reaction conditions often include the use of solvents like ethanol or acetic acid and heating to reflux temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

N-(NAPHTHALEN-2-YL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms in the pyrazolopyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents like chloroform or dichloromethane, with bases like sodium hydroxide or potassium carbonate.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce dihydro derivatives.

Scientific Research Applications

N-(NAPHTHALEN-2-YL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE has been studied for various scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(NAPHTHALEN-2-YL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of naphthalen-2-yl and phenyl groups makes it a versatile scaffold for further functionalization and optimization in drug discovery.

Properties

IUPAC Name

N-naphthalen-2-yl-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N5/c1-2-8-18(9-3-1)26-21-19(13-24-26)20(22-14-23-21)25-17-11-10-15-6-4-5-7-16(15)12-17/h1-14H,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTGOGRUKALNOLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.